Mcl-1/bcl-2-IN-1
Overview
Description
Mcl-1/bcl-2-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins myeloid cell leukemia 1 (MCL-1) and B-cell lymphoma 2 (BCL-2). These proteins are part of the BCL-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of MCL-1 and BCL-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy . By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1/bcl-2-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Mcl-1/bcl-2-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the benzimidazole or flavonoid scaffold, each with unique functional groups that enhance their inhibitory activity against MCL-1 and BCL-2 .
Scientific Research Applications
Mcl-1/bcl-2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Mcl-1/bcl-2-IN-1 exerts its effects by selectively binding to the BH3-binding groove of MCL-1 and BCL-2, preventing their interaction with pro-apoptotic proteins such as BAX and BAK . This disruption frees the pro-apoptotic proteins, allowing them to initiate the mitochondrial apoptotic pathway, leading to cell death . The compound’s ability to target both MCL-1 and BCL-2 enhances its efficacy in inducing apoptosis in cancer cells that overexpress these proteins .
Comparison with Similar Compounds
Mcl-1/bcl-2-IN-1 is unique in its dual inhibition of both MCL-1 and BCL-2, which sets it apart from other inhibitors that target only one of these proteins. Similar compounds include:
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
S63845: A selective MCL-1 inhibitor currently in clinical trials for various cancers.
ABT-737 and ABT-263: Dual inhibitors of BCL-2, BCL-xL, and BCL-w, but not MCL-1.
The dual-targeting approach of this compound provides a broader spectrum of activity and may overcome resistance mechanisms associated with single-target inhibitors .
Biological Activity
Mcl-1 (myeloid cell leukemia-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family, playing a significant role in cell survival and resistance to various therapeutic agents. The compound Mcl-1/Bcl-2-IN-1 has emerged as a promising therapeutic target due to its ability to inhibit Mcl-1 and Bcl-2 simultaneously, leading to enhanced apoptosis in cancer cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and clinical implications.
Mcl-1 functions primarily by preventing apoptosis through its interactions with pro-apoptotic proteins such as BAX and BAK. The inhibition of Mcl-1 leads to the release of these proteins, promoting cell death. This compound targets the BH3-binding cleft of Mcl-1, disrupting its protective function and enhancing apoptotic signaling pathways.
Key Mechanisms Include:
- Inhibition of Anti-Apoptotic Proteins : The compound effectively inhibits both Mcl-1 and Bcl-2, which are often overexpressed in various cancers, including acute myeloid leukemia (AML) and multiple myeloma .
- Synergistic Effects : Co-targeting Mcl-1 and Bcl-2 has been shown to overcome resistance to existing therapies, such as venetoclax, thereby improving treatment outcomes in resistant cancer types .
Research Findings
Recent studies have provided insights into the biological activity of this compound across different cancer models.
Table 1: Summary of Research Findings on this compound
Case Studies
Case Study 1: Acute Myeloid Leukemia (AML)
A preclinical study demonstrated that the combination of this compound with venetoclax significantly increased apoptosis in AML cells resistant to single-agent therapy. The study reported a notable decrease in cell viability and enhanced survival rates in mice bearing patient-derived xenografts .
Case Study 2: Hepatocellular Carcinoma (HCC)
In HCC models, the simultaneous inhibition of MCL-1 and BCL-2 led to substantial tumor regression compared to controls. This study highlighted that the presence of high levels of BCL-X_L could compensate for BCL-2 inhibition but not for combined therapy targeting both MCL-1 and BCL-2 .
Clinical Implications
The dual inhibition strategy using this compound is being evaluated in clinical trials for various malignancies. Preliminary results suggest that this approach may provide a new avenue for treating cancers characterized by high levels of anti-apoptotic proteins.
Potential Benefits:
- Overcoming Resistance : The ability to bypass resistance mechanisms associated with single-agent therapies.
- Enhanced Efficacy : Increased apoptotic rates leading to better tumor control and patient outcomes.
Properties
IUPAC Name |
N-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-4-tert-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrN2O3S/c1-31(2,3)20-9-7-19(8-10-20)28(35)33-17-18-34-29(36)24-6-4-5-23-26(16-15-25(27(23)24)30(34)37)38-22-13-11-21(32)12-14-22/h4-16H,17-18H2,1-3H3,(H,33,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLPRMIVMUNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C4C(=C(C=C3)SC5=CC=C(C=C5)Br)C=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.